N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
N’-[(E)-
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-16-8-3-5-14(11-16)13-22-25-21(27)20-12-19(23-24-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUKTLTCKTEMD-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.4 g/mol. The compound features a pyrazole core which is known for its pharmacological potential.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O2 |
| Molecular Weight | 356.4 g/mol |
| InChI | InChI=1S/C21H16N4O2 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-hydroxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions, often in the presence of a catalyst such as acetic acid.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly against lung cancer cell lines such as A549. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis through mechanisms involving the upregulation of integrin beta 4, which plays a critical role in cell adhesion and survival pathways .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via integrin beta 4 upregulation |
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory effects . In vivo studies have indicated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent .
Table 3: Anti-inflammatory Activity Results
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 76% |
| IL-6 | 85% |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Its role in apoptosis induction in endothelial cells suggests that it may influence angiogenesis, making it a potential candidate for cancer therapy .
Case Studies
One notable study involved the application of this compound in human umbilical vein endothelial cells (HUVECs). The results indicated that the compound significantly induced apoptosis, which was linked to its capacity to upregulate integrin beta 4, thus promoting cell detachment and death under certain conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
